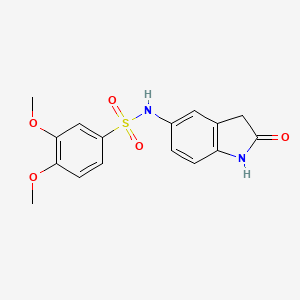
Orexin receptor antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orexin receptor antagonist 2 is a compound that targets the orexin receptor type 2, which is a G-protein-coupled receptor involved in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis. Orexin receptors are activated by neuropeptides orexin A and orexin B, which are produced in the hypothalamus. The antagonism of orexin receptor type 2 has been explored for therapeutic applications, particularly in the treatment of insomnia and other sleep disorders .
Preparation Methods
The synthesis of orexin receptor antagonist 2 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may include large-scale synthesis using batch or continuous flow processes, with stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Orexin receptor antagonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Orexin receptor antagonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the orexin receptor signaling pathways and to develop new synthetic methodologies.
Biology: Employed in research to understand the physiological roles of orexin receptors in various biological processes, such as sleep regulation, feeding behavior, and energy homeostasis.
Medicine: Investigated for its potential therapeutic applications in treating sleep disorders, such as insomnia, and other conditions like depression and anxiety.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery and development
Mechanism of Action
Orexin receptor antagonist 2 exerts its effects by binding to the orexin receptor type 2 and blocking the interaction between the receptor and its endogenous ligands, orexin A and orexin B. This antagonism inhibits the downstream signaling pathways that are normally activated by orexin binding, leading to a reduction in wakefulness and an increase in sleep. The molecular targets and pathways involved include the G-protein-coupled receptor signaling cascade, which regulates various physiological processes related to sleep-wake cycles and energy balance .
Comparison with Similar Compounds
Orexin receptor antagonist 2 can be compared with other similar compounds, such as:
Suvorexant: A dual orexin receptor antagonist that targets both orexin receptor type 1 and orexin receptor type 2, used for the treatment of insomnia.
Lemborexant: Another dual orexin receptor antagonist with similar applications in sleep disorders.
Daridorexant: A selective dual orexin receptor antagonist designed to improve sleep onset and maintenance with minimal next-morning residual effects.
The uniqueness of this compound lies in its selective targeting of orexin receptor type 2, which may offer specific therapeutic advantages in certain conditions compared to dual antagonists .
Properties
IUPAC Name |
9-(4,6-dimethylpyrimidin-2-yl)-2-[(5-methoxy-1H-indol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O2/c1-17-13-18(2)28-24(27-17)29-11-8-25(9-12-29)7-4-10-30(23(25)31)16-19-15-26-22-6-5-20(32-3)14-21(19)22/h5-6,13-15,26H,4,7-12,16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTSTVGKOKZFKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC3(CCCN(C3=O)CC4=CNC5=C4C=C(C=C5)OC)CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dichlorophenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole](/img/structure/B2379962.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]acetamide](/img/structure/B2379966.png)
![methyl N-[2-methoxy-2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B2379968.png)
![5-[4-(2,6-dimethylphenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2379969.png)
![3-(2-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2379970.png)


![2-(Perfluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium tetrafluoroborate](/img/structure/B2379975.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2379978.png)
![1-(6-Phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2379980.png)
![4-methyl-3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2379982.png)
